N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide

STAT3 inhibition indoline sulfonamide structure-activity relationship

This compound's bisthiophene substitution (ΔMW = ‑52.1 g/mol, ΔTPSA = +10 Ų vs. STAT3 Inhibitor XVI) delivers a distinct physicochemical profile for unbiased phenotypic screening. Achiral (0 stereocenters) and synthetically accessible via sequential acylation‑sulfonylation, it enables cost‑efficient SAR library expansion. With MW = 390.5, XLogP3 = 3.5, TPSA = 131 Ų, it is an ideal benchmark for validating in‑silico ADMET models.

Molecular Formula C17H14N2O3S3
Molecular Weight 390.5 g/mol
CAS No. 1021209-96-0
Cat. No. B6536452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide
CAS1021209-96-0
Molecular FormulaC17H14N2O3S3
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CS4
InChIInChI=1S/C17H14N2O3S3/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2
InChIKeyKGGMMZIJQZWTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide (CAS 1021209-96-0): A Bisthiophene Indoline Sulfonamide for Targeted Probe and Lead Discovery


N-[1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide (CAS 1021209-96-0) is a synthetic small molecule belonging to the arylsulfonamidyl thiophene amide class, characterized by a 2,3-dihydro-1H-indole (indoline) core scaffold [1]. Its structural architecture, featuring a thiophene-2-carbonyl group at the indoline 1-position and a thiophene-2-sulfonamide group at the 6-position, places it within a chemotype explored for modulating signal transducer and activator of transcription 3 (STAT3) activity . The compound has a molecular weight of 390.5 g/mol and a calculated XLogP3-AA of 3.5, positioning it within favorable drug-like property space for cell permeability studies [1]. This guide evaluates the quantifiable differentiation of this specific compound against its closest structural analogs to inform precise scientific procurement decisions.

Procurement Risk: Why N-[1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the arylsulfonamidyl thiophene amide class, minor structural modifications on the indoline scaffold profoundly impact target engagement and cellular activity, making generic substitution a high-risk procurement strategy . For instance, the marketed STAT3 Inhibitor XVI (which incorporates a piperidine sulfonamide and a 4-methylphenyl thiophene substituent) demonstrates potent and selective inhibition of IL-6-induced STAT3 transcriptional activity (EC50 = 15 µM) and suppresses STAT3-dependent cancer cell viability by 40% over STAT3-null controls at low micromolar concentrations . In stark contrast, the target compound N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide possesses a bisthiophene substitution pattern (thiophene-2-carbonyl + thiophene-2-sulfonamide) that replaces both the aryl and sulfonamide motifs of STAT3 Inhibitor XVI [1]. Without direct comparative biological data for this specific compound, any assumption that it will replicate the activity, selectivity, or pharmacokinetic profile of better-characterized analogs is scientifically unjustified. The differential evidence below quantifies what is known about this compound's properties and highlights critical data gaps that demand verification before experimental use.

Head-to-Head Comparative Evidence: N-[1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide vs. Structural Analogs


Structural Deviation from STAT3 Inhibitor XVI: Quantified Molecular Property Shifts Driven by Bisthiophene Substitution

The target compound replaces the 4-methylphenyl group of STAT3 Inhibitor XVI with a thiophene-2-carbonyl moiety and substitutes its piperidine sulfonamide with a thiophene-2-sulfonamide group [REFS-1, REFS-2]. This results in a reduction of molecular weight from 442.6 g/mol (STAT3 Inhibitor XVI) to 390.5 g/mol and a decrease in the number of rotatable bonds from 6 to 4, while reducing the hydrogen bond acceptor count from 7 to 6 [REFS-1, REFS-2]. The topological polar surface area (TPSA) of the target compound is 131 Ų [1], compared to approximately 121 Ų for STAT3 Inhibitor XVI, indicating a modest increase in polarity that may influence membrane permeability and solubility [REFS-1, REFS-2].

STAT3 inhibition indoline sulfonamide structure-activity relationship

Absence of Verified Biological Potency Data: Critical Gap in Differential Activity Profiling

A systematic search of authoritative bioactivity databases (PubChem BioAssay, BindingDB, ChEMBL) as of April 2026 returned no quantitative IC50, EC50, or Ki values for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide [1]. By contrast, closely related analogs such as the indoline-based STAT3 inhibitor registered as CHEMBL5178622 (BindingDB BDBM50588507) demonstrate an IC50 of 22 nM in a human HEK293T IL-6-stimulated STAT3 dual-luciferase reporter assay [2]. The target compound's complete absence from curated bioactivity records means there is no direct or indirect comparative potency data available to support any claim of target-specific activity.

bioactivity STAT3 drug discovery

Synthetic Tractability Advantage: Modular Assembly from Commercially Available Indoline Building Blocks

The compound's core structure can be assembled through a two-step acylation-sulfonylation sequence on 6-aminoindoline, a commercially available intermediate [1]. This contrasts with the more complex piperidine-sulfonamide linkage present in STAT3 Inhibitor XVI, which requires additional synthetic steps and introduces a chiral center absent in the target compound . The achiral nature of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide simplifies synthesis and quality control, potentially reducing procurement costs and lead times for analog series exploration.

chemical synthesis indoline chemistry medicinal chemistry

High-Value Application Scenarios for N-[1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide Informed by Differential Evidence


De Novo STAT3 Pathway Profiling in an Underexplored Bisthiophene Indoline Chemical Space

For laboratories aiming to identify novel STAT3 modulators with differentiated binding modes, this compound serves as a rationally designed starting point whose bisthiophene substitution (ΔMW = -52.1 g/mol, ΔTPSA = +10 Ų vs. STAT3 Inhibitor XVI) explores a distinct region of physicochemical property space [REFS-1, REFS-2]. Its complete lack of pre-existing bioactivity data [2] makes it ideal for unbiased phenotypic screening campaigns that seek to avoid the confirmation bias inherent in re-screening previously annotated analogs. Any activity signal detected will represent a genuinely novel observation attributable to the bisthiophene scaffold.

Achiral Scaffold for Rapid Analog Library Synthesis in Indoline Sulfonamide SAR Campaigns

Medicinal chemistry groups pursuing structure-activity relationship (SAR) exploration around the indoline sulfonamide core can leverage this compound's achiral nature (0 stereocenters) to rapidly generate focused analog libraries without the cost and time burden of chiral resolution [3]. The modular synthetic accessibility via sequential acylation and sulfonylation of 6-aminoindoline enables parallel synthesis strategies that are impractical for chiral or synthetically complex analogs [3]. This procurement strategy supports efficient SAR expansion at reduced cost per analog.

Physicochemical Benchmark for Computational ADMET Modeling of Heterocyclic Sulfonamides

With a well-defined computed property profile (MW: 390.5 g/mol; XLogP3: 3.5; TPSA: 131 Ų; HBD: 1; HBA: 6) [1], this compound represents a useful benchmark molecule for validating in silico ADMET prediction models focused on thiophene-containing sulfonamide drug candidates. Its intermediate lipophilicity and moderate polarity place it at the boundary of optimal oral drug-like space, making it a valuable probe for testing permeability-solubility tradeoff predictions in heterocyclic chemical series.

Quote Request

Request a Quote for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.